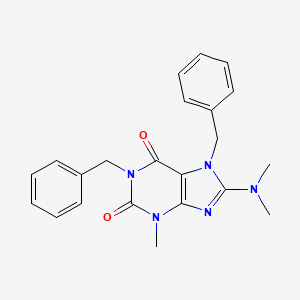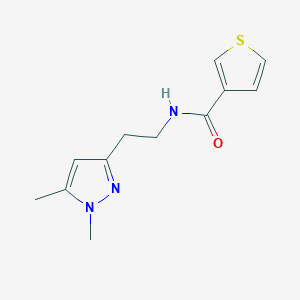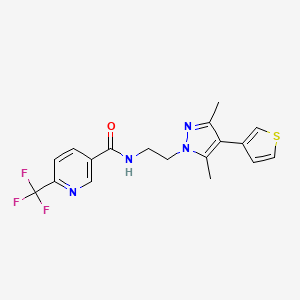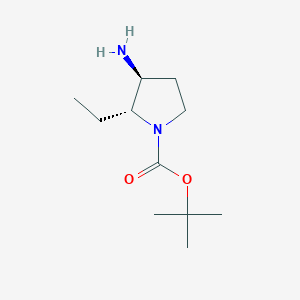
2-(4-fluorophenoxy)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The compound contains a fluorophenoxy group, which is a phenol derivative where one of the hydrogen atoms is replaced by a fluorine atom and one of the hydroxyl hydrogen is replaced by a phenoxy group. It also contains a thiophenyl group, which is a sulfur-containing heterocyclic compound, and a piperidine ring, which is a six-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As a complex organic compound, it likely has a relatively high molecular weight and may have specific interactions with other substances based on its functional groups.Applications De Recherche Scientifique
Histamine H2 Receptor Antagonist with Gastroprotective Activity
Research on derivatives of N-[3-[3-(piperidinomethyl)phenoxyl]propyl]acetamide, which shares structural similarity with the specified compound, has demonstrated gastroprotective activities. These compounds, particularly those with a thioether function such as furfurylthio or furfurylsulfinyl, showed significant histamine H2 receptor antagonistic activity, gastric anti-secretory activity, and gastroprotective action. One potent compound identified was 2-Furfurylsulfinyl-N-[4-[4-(piperidinomethyl)-2-pyridyloxy]- (Z)-2-butenyl]acetamide, highlighting the importance of heteroaromatic rings and specific substituents for enhanced activity (Hirakawa et al., 1998).
Chemoselective Acetylation in Drug Synthesis
The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, was achieved using immobilized lipase as a catalyst. This process optimization study used various acyl donors and conditions to achieve high selectivity and efficiency, demonstrating the compound's potential application in the synthesis of biologically active molecules (Magadum & Yadav, 2018).
Antimicrobial Evaluation of Novel Imines and Thiazolidinones
Compounds synthesized from derivatives similar to the specified compound have been evaluated for their antimicrobial properties. For example, the creation of N-(substituted benzylidiene)-2-(4-chloro-3-methylphenoxy)acetamide and its cyclization with thioglycolic acid yielded compounds with notable antibacterial and antifungal activities. This illustrates the potential of structurally related compounds in developing new antimicrobial agents (Fuloria et al., 2009).
Herbicidal Activity of Novel Derivatives
Synthesis of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides showed better herbicidal activities against dicotyledonous weeds. This suggests that compounds structurally related to the specified compound could have significant applications in agricultural chemistry, providing new tools for weed management (Wu et al., 2011).
Antibacterial Potentials of Acetamide Derivatives
Research involving the synthesis of acetamide derivatives bearing structural features similar to the specified compound has shown moderate antibacterial activity. These studies contribute to the understanding of how such compounds can be designed for enhanced antibacterial efficacy, potentially leading to the development of new antibiotics (Iqbal et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2S/c20-16-3-5-17(6-4-16)24-14-19(23)21-9-12-22-10-7-15(8-11-22)18-2-1-13-25-18/h1-6,13,15H,7-12,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTCSPGFHSIIQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNC(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2746336.png)



![2-Chloro-3-{[2-(2-hydroxyethoxy)ethyl]amino}naphthoquinone](/img/structure/B2746342.png)
![1-(4-Tert-butylphenyl)-3-(2-chlorophenyl)-1-[(2,4-dimethoxyphenyl)methyl]thiourea](/img/structure/B2746344.png)
![N-[3-(diethylamino)propyl]-1-(5-oxo-6,7,8,9-tetrahydro-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)piperidine-3-carboxamide](/img/structure/B2746346.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2746348.png)
![methyl 3-(2-methoxyethyl)-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2746349.png)
![5-Bromo-2-[[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2746350.png)

![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2746353.png)